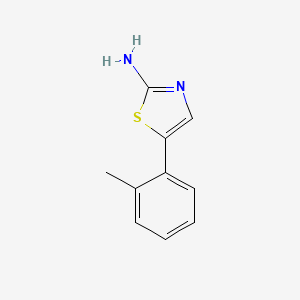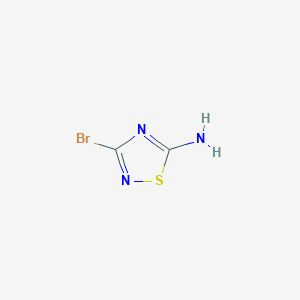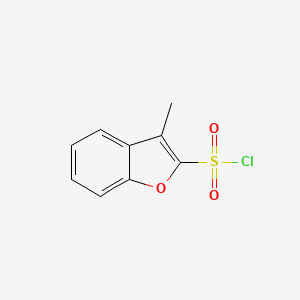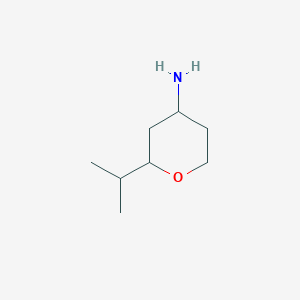
2-(4-Bromobenzenesulfonyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Bromobenzenesulfonyl)-2-methylpropan-1-amine” is a chemical compound with a molecular weight of 307.16 . It is a powder at room temperature . The IUPAC name for this compound is 2-[(4-bromophenyl)sulfonyl]-2-methylpropanoic acid .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of 4-Bromobenzenesulfonyl chloride, which is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution . It is also used in the protection of amines as 4-bromobenzenesulfonamides .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO4S/c1-10(2,9(12)13)16(14,15)8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, 4-Bromobenzenesulfonyl chloride, a related compound, is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in the protection of amines as 4-bromobenzenesulfonamides .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 307.16 .
Scientific Research Applications
Synthesis of Oligonucleotides
This compound is utilized as an activating agent in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides. These are short sequences of nucleotides which are essential in genetic research and diagnostics, particularly for the creation of primers used in PCR amplification and as probes in DNA microarrays .
Amine Protection
In the field of organic synthesis, protecting groups are crucial for the success of multi-step reactions. “2-(4-Bromobenzenesulfonyl)-2-methylpropan-1-amine” serves as a protective group for amines, safeguarding them from unwanted reactions during the synthesis process .
Synthesis of Phenylboronic Acids
Phenylboronic acids are significant in Suzuki coupling reactions, a type of cross-coupling method used to generate biaryl compounds. This compound is involved in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid, which is a key intermediate in creating various pharmaceuticals .
Development of Sulfonamide Drugs
Sulfonamides are a class of antimicrobials. “2-(4-Bromobenzenesulfonyl)-2-methylpropan-1-amine” can be used to develop new sulfonamide drugs with potential applications in combating bacterial infections .
Safety and Hazards
The compound is associated with several hazards. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,7-12)15(13,14)9-5-3-8(11)4-6-9/h3-6H,7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZHVXQPDLFOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)S(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229699 |
Source


|
| Record name | 2-[(4-Bromophenyl)sulfonyl]-2-methyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1235438-92-2 |
Source


|
| Record name | 2-[(4-Bromophenyl)sulfonyl]-2-methyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235438-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Bromophenyl)sulfonyl]-2-methyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine](/img/structure/B1372996.png)




![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1373004.png)
![{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine](/img/structure/B1373005.png)

![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride](/img/structure/B1373008.png)

![{2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine](/img/structure/B1373010.png)
![8-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B1373012.png)

![Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1373019.png)